N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
Overview
Description
Preparation Methods
The synthesis of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide involves several methods, each with varying efficiency and yield. One common synthetic route includes the reaction of hydrazine derivatives with nitrous acid under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific reaction environments to enhance efficiency.
Chemical Reactions Analysis
N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide has diverse applications in scientific research. In chemistry, it is used as a catalyst and in the synthesis of various organic compounds. In biology and medicine, it has potential therapeutic applications due to its unique chemical properties. Additionally, it is used in industrial processes, including the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide can be compared with similar compounds such as N,N′-bis(2-hydroxyethyl)oxamide . While both compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. This uniqueness makes it suitable for applications that other similar compounds may not be able to fulfill.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N6O3/c5-7-3(11)1-10(9-13)2-4(12)8-6/h1-2,5-6H2,(H,7,11)(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECWURIPUMFHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)N(CC(=O)NN)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969490 | |
Record name | 2,2'-(Nitrosoazanediyl)diethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-82-4 | |
Record name | NSC15008 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-(Nitrosoazanediyl)diethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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